{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol
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Overview
Description
{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol is a versatile chemical compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol . This compound is primarily used in scientific research, particularly in the fields of pharmaceutical development, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol typically involves the reaction of 2,5-dimethylphenylamine with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Pharmaceutical Development: It serves as an intermediate in the synthesis of various drugs.
Organic Synthesis: The compound is used as a building block for creating more complex molecules.
Material Science: It is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- {2-[(2,4-Dimethyl-phenylamino)-methyl]-phenyl}-methanol
- {2-[(2,6-Dimethyl-phenylamino)-methyl]-phenyl}-methanol
Uniqueness
{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[2-[(2,5-dimethylanilino)methyl]phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-7-8-13(2)16(9-12)17-10-14-5-3-4-6-15(14)11-18/h3-9,17-18H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXWAHSYKSUPAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC=CC=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350732 |
Source
|
Record name | {2-[(2,5-Dimethylanilino)methyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24806635 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
356538-93-7 |
Source
|
Record name | {2-[(2,5-Dimethylanilino)methyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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